molecular formula C8H8ClNO2 B8120006 4-Amino-5-chloro-2-methylbenzoic acid

4-Amino-5-chloro-2-methylbenzoic acid

Cat. No.: B8120006
M. Wt: 185.61 g/mol
InChI Key: CTIIKCLOFDWONZ-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position, a chlorine atom at the fifth position, and a methyl group at the second position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-chloro-2-methylbenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-5-chloro-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-chloro-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorine atom allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

4-amino-5-chloro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIIKCLOFDWONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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